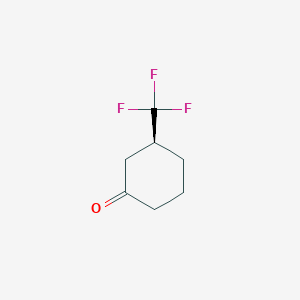

(S)-3-Trifluoromethyl-cyclohexanone

Description

Significance of Chiral Fluorinated Cyclohexanones in Contemporary Synthesis

Chiral fluorinated cyclohexanones are prized as versatile building blocks in organic synthesis. Their importance stems from the synergistic effect of their constituent parts: the fluorine substitution and the chiral cyclohexanone (B45756) core.

The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF3) group, in particular, is a common feature in many pharmaceuticals and agrochemicals. nih.gov Its presence can enhance metabolic stability, increase lipophilicity and bioavailability, and improve binding affinity to biological targets. nih.gov In the context of stereochemistry, the bulky and strongly electron-withdrawing nature of the CF3 group can exert significant steric and electronic influence on adjacent reaction centers, thereby controlling the stereochemical outcome of chemical transformations. This control is crucial for the synthesis of single-enantiomer drugs, as different enantiomers of a chiral drug can have vastly different pharmacological effects. acs.org

The cyclohexanone ring is a ubiquitous structural motif in a vast array of natural products and synthetic compounds with significant biological activity. tandfonline.com As a chiral intermediate, it provides a rigid and well-defined three-dimensional framework that can be strategically functionalized. The carbonyl group of the cyclohexanone offers a reactive handle for a multitude of chemical transformations, including aldol (B89426) reactions, Michael additions, and organocatalytic cascade reactions, allowing for the construction of complex molecular architectures with high levels of stereocontrol. nih.gov The ability to synthesize enantiomerically pure cyclohexanone derivatives is therefore a key objective in modern organic synthesis. nih.gov

Evolution of Trifluoromethylation Methodologies Relevant to Cyclic Systems

The development of efficient methods for introducing the trifluoromethyl group into organic molecules has been an area of intense research. nih.gov Early methods often required harsh reaction conditions and utilized hazardous reagents. However, significant progress has been made in recent years, leading to the development of milder and more selective trifluoromethylation protocols.

Key advancements include the development of electrophilic, nucleophilic, and radical trifluoromethylating agents. For cyclic systems like cyclohexanones, nucleophilic trifluoromethylation using reagents such as the Ruppert-Prakash reagent (TMSCF3) has proven effective. sigmaaldrich.com More recently, organocatalytic methods have emerged as a powerful tool for the asymmetric trifluoromethylation of cyclic ketones, enabling the synthesis of chiral trifluoromethylated compounds with high enantioselectivity. nih.govresearchgate.net These cascade reactions, often involving cinchona alkaloid-based primary amines, can construct β-CF3-cyclohexanones in high yields and with excellent enantiomeric excess. nih.gov

Scope and Research Imperatives for (S)-3-Trifluoromethyl-cyclohexanone Studies

While the individual components of this compound are well-studied, the full potential of this specific chiral building block is still being explored. Current research imperatives focus on expanding its applications in medicinal chemistry. For instance, the synthesis of a novel stereopure multi-target antidiabetic agent has been reported, starting from a chiral cyclohexanone derivative bearing a trifluoromethylphenyl group, highlighting the potential of such scaffolds in developing new therapeutics. researchgate.net

Future research will likely concentrate on:

Developing more efficient and scalable synthetic routes to this compound.

Exploring its utility as a key intermediate in the synthesis of a wider range of bioactive molecules, including inhibitors of enzymes such as SARS-CoV 3CL protease. nih.gov

Investigating the impact of the (S)-3-trifluoromethyl-cyclohexyl motif on the pharmacokinetic and pharmacodynamic properties of drug candidates.

The continued study of this compound and related chiral fluorinated building blocks is poised to provide medicinal chemists with a powerful and versatile tool for the design and synthesis of the next generation of innovative medicines.

Data Tables

Table 1: Physical and Chemical Properties of 3-Trifluoromethyl-cyclohexanone

| Property | Value | Reference(s) |

| Molecular Formula | C7H9F3O | |

| Molecular Weight | 166.14 g/mol | |

| Appearance | Liquid | |

| Density | 1.212 g/mL at 25 °C | |

| Refractive Index | n20/D 1.400 | |

| InChI | 1S/C7H9F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5H,1-4H2 | |

| InChIKey | YHADNJOEQWBXAR-UHFFFAOYSA-N |

Table 2: Representative Enantioselective Synthesis of β-CF3-Cyclohexanones

| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference(s) |

| Cinchona alkaloid-based primary amine | 4,4,4-Trifluoroacetoacetate | α,β-Unsaturated enone | 81-99 | Separable diastereomers | 92-99 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(trifluoromethyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5H,1-4H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHADNJOEQWBXAR-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CC(=O)C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective and Stereoselective Synthetic Methodologies for S 3 Trifluoromethyl Cyclohexanone and Analogues

Asymmetric Construction of the Trifluoromethylated Cyclohexanone (B45756) Framework

The creation of the chiral trifluoromethylated cyclohexanone skeleton with high enantiopurity is a significant challenge. Researchers have explored various strategies, primarily revolving around the use of chiral catalysts to control the stereochemical outcome of the reactions.

Chiral Catalyst-Mediated Approaches

The use of chiral catalysts, both small organic molecules and transition metal complexes, has proven to be a powerful tool for achieving high levels of enantioselectivity in the synthesis of (S)-3-trifluoromethyl-cyclohexanone. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

Organocatalysis, which utilizes small, metal-free organic molecules as catalysts, has emerged as a versatile and environmentally benign approach for asymmetric synthesis. In the context of synthesizing trifluoromethylated cyclohexanones, organocatalysts have been instrumental in promoting key bond-forming reactions with high stereocontrol.

One notable example is the enantioselective Michael/aldol (B89426) cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones. rsc.orgnih.gov This reaction, catalyzed by cinchona alkaloid-based primary amines, allows for the construction of various β-trifluoromethyl-cyclohexanones in high yields (81-99%) and with excellent enantioselectivities (92-99% ee). rsc.orgnih.gov The reaction produces separable diastereomers, offering a pathway to the desired this compound. rsc.orgnih.gov Interestingly, the presence of an acidic co-catalyst, such as trifluoroacetic acid, can alter the reaction pathway to favor a Michael/aldol condensation process, leading to the formation of β-trifluoromethyl-cyclohexenones. rsc.org

Another powerful organocatalytic method involves the direct asymmetric fluorination of α-substituted cyclohexanones to generate quaternary fluorine-containing stereocenters. This has been achieved through the innovative merger of two distinct chiral catalytic cycles: a chiral anion phase-transfer catalysis to activate the fluorinating agent (Selectfluor) and an enamine activation cycle using a protected amino acid organocatalyst. acs.org This dual-catalyst system has proven effective for the direct asymmetric fluorination of various α-substituted cyclohexanones, demonstrating the potential for creating complex chiral fluorinated structures. acs.org

| Catalyst System | Reactants | Product | Yield (%) | Enantiomeric Excess (%) |

| Cinchona alkaloid-based primary amines | 4,4,4-Trifluoroacetoacetates and α,β-unsaturated enones | β-Trifluoromethyl-cyclohexanones | 81-99 | 92-99 |

| Chiral anion phase-transfer catalyst and protected amino acid | α-Substituted cyclohexanones and Selectfluor | α-Fluoro-α-substituted cyclohexanones | - | High |

Table 1: Organocatalytic Strategies for Trifluoromethylated Cyclohexanone Synthesis

Transition metal catalysis offers a complementary and powerful set of tools for the asymmetric synthesis of trifluoromethylated compounds. escholarship.org These methods often involve the use of chiral ligands that coordinate to the metal center, thereby inducing enantioselectivity in the catalytic transformation. nih.gov

Rhodium-catalyzed cyclopropanation reactions are a well-established method for the synthesis of cyclopropanes, which can serve as valuable precursors to more complex molecules, including cyclohexanone derivatives. The enantioselective cyclopropanation of alkenes with trifluoromethyl-substituted diazo compounds, catalyzed by chiral dirhodium complexes, provides an efficient route to trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. organic-chemistry.orgresearchgate.net For instance, using an adamantylglycine-derived dirhodium complex, high diastereoselectivities (>94%) and excellent enantioselectivities (88-98% ee) have been achieved. organic-chemistry.org These chiral cyclopropane (B1198618) intermediates can then be elaborated into the target this compound through subsequent ring-opening and functional group manipulations. The choice of the rhodium catalyst and its ligands is crucial for controlling both the efficiency and the stereoselectivity of the cyclopropanation. nih.govrsc.org

| Catalyst | Reactants | Product | Diastereoselectivity | Enantiomeric Excess (%) |

| Rh₂(R-PTAD)₄ | 1-Aryl-2,2,2-trifluorodiazoethanes and alkenes | Trifluoromethyl-substituted cyclopropanes | >94% | 88-98 |

| Rh₂((S)-BTPCP)₄ | α-Trifluoromethyl styrenes and diazo compounds | Highly functionalized CF₃-cyclopropanes | up to 20:1 | up to 99 |

Table 2: Rhodium-Catalyzed Enantioselective Cyclopropanation for Trifluoromethylated Precursors

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful strategy for the formation of carbon-carbon bonds. researchgate.net In the context of synthesizing trifluoromethylated ketones, nickel catalysis can be employed for the reductive coupling of vinyl triflates with sources of the trifluoromethyl group. nih.govchemistryviews.orgorganic-chemistry.org This approach provides access to enones, which are direct precursors to cyclohexanones. nih.govchemistryviews.orgorganic-chemistry.org The development of enantioselective variants of these reactions, often employing chiral ligands, is a key area of research. researchgate.net While direct nickel-catalyzed reductive trifluoroalkylation to form this compound is still an evolving field, the existing methods for enone synthesis provide a strong foundation for future developments in this area. nih.govchemistryviews.org

Copper-mediated and -catalyzed reactions have become indispensable for the introduction of the trifluoromethyl group into organic molecules. researchgate.netnih.gov These methods often utilize electrophilic trifluoromethylating reagents in conjunction with a copper catalyst. For the synthesis of trifluoromethylated cyclohexanones, copper-catalyzed trifluoromethylation of enolates or enolate equivalents is a viable strategy. The development of asymmetric variants, where a chiral ligand on the copper center directs the facial attack of the trifluoromethyl group, is crucial for accessing the desired (S)-enantiomer. Copper-catalyzed trifluoromethylation has been successfully applied to a variety of substrates, including the synthesis of trifluoromethylated benzoxazines from alkenes, showcasing the versatility of this approach. rsc.org The ring-opening radical trifluoromethylation of cycloalkanone oximes catalyzed by copper also presents a potential, albeit indirect, route to these valuable compounds. researchgate.net

Transition Metal-Catalyzed Asymmetric Trifluoromethylation

Chiral Auxiliary-Controlled Approaches

Chiral auxiliaries are powerful tools for asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. thieme-connect.com These auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and ideally recycled.

A well-established class of chiral auxiliaries are the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) hydrazones. While a specific application of SAMP/RAMP for the synthesis of this compound has not been detailed in the reviewed literature, the general methodology provides a viable synthetic route. The process would involve the formation of a SAMP-hydrazone from cyclohexanone, followed by deprotonation to form a chiral aza-enolate. This intermediate could then be subjected to an electrophilic trifluoromethylation agent. Subsequent removal of the chiral auxiliary would yield the desired this compound. The stereochemical outcome is controlled by the chiral auxiliary, which shields one face of the aza-enolate, directing the incoming electrophile to the opposite face.

Another approach involves the use of valine- or tert-leucine-derived amides as chiral auxiliaries. thieme-connect.com In a reported highly asymmetric synthesis of chiral cyclohexanone derivatives, these amino acid-derived auxiliaries were employed, and interestingly, the auxiliary was cleaved under the reaction conditions, streamlining the synthetic process. thieme-connect.com

Diastereoselective Synthesis Utilizing Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. This strategy leverages the existing chirality of the starting material to induce stereoselectivity in subsequent transformations.

Transformations of Enantioenriched Cyclic Ketone Derivatives

A plausible strategy for the synthesis of this compound involves starting with an enantioenriched cyclic ketone derivative. While specific literature detailing this exact transformation for the target molecule is not available in the provided search results, the general principle is well-established in organic synthesis. For instance, a Robinson annulation, a classic method for forming six-membered rings, can be performed on a chiral starting material to produce a chiral cyclohexenone. This enantioenriched intermediate could then be subjected to a diastereoselective trifluoromethylation reaction. The existing stereocenter in the ring would direct the approach of the trifluoromethylating agent, leading to the desired diastereomer. Subsequent removal of any activating or protecting groups would yield the final product.

Stereoselective Conversion of Fluorinated Chiral Building Blocks

An alternative to introducing the trifluoromethyl group late in the synthesis is to start with a chiral building block that already contains this functionality. rsc.org Trifluoromethylnitrones, for example, are versatile precursors for synthesizing a variety of trifluoromethyl-containing heterocyclic compounds. nih.gov A synthetic route could be envisioned where a chiral trifluoromethylated building block undergoes a cyclization reaction to form the cyclohexanone ring. The stereochemistry of the final product would be dictated by the chirality of the starting fluorinated precursor. This approach offers the advantage of avoiding potentially challenging enantioselective trifluoromethylation steps.

Development of Novel Trifluoromethylation Strategies for Cyclohexanone Systems

The direct introduction of a trifluoromethyl group into a cyclohexanone ring is a key step in many synthetic approaches to this compound. Both nucleophilic and electrophilic trifluoromethylation strategies have been developed and refined for this purpose.

Nucleophilic Trifluoromethylation Reagents and Protocols

Nucleophilic trifluoromethylation involves the reaction of a trifluoromethyl anion equivalent (CF₃⁻) with an electrophilic carbonyl carbon. A common and widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent. beilstein-journals.org The reaction is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF).

The general protocol for the nucleophilic trifluoromethylation of cyclohexanone with TMSCF₃ involves treating the ketone with the reagent in the presence of a catalytic amount of a fluoride source. The reaction generates a trifluoromethylated silyl (B83357) ether intermediate, which upon acidic workup, yields the corresponding trifluoromethyl alcohol. To obtain the desired ketone, an oxidation step would be required.

Recent advancements have focused on developing more environmentally benign and cost-effective sources of the trifluoromethyl anion. Fluoroform (HCF₃), a potent greenhouse gas, has emerged as an attractive alternative. organic-chemistry.org Protocols have been developed that utilize a combination of fluoroform and a strong base, such as potassium hexamethyldisilazide (KHMDS), in the presence of a solvent like triglyme, to generate the trifluoromethyl anion for the trifluoromethylation of esters to trifluoromethyl ketones. uni-muenchen.de

| Reagent/System | Activator/Conditions | Substrate Scope | Reference(s) |

| CF₃SiMe₃ (Ruppert-Prakash Reagent) | Catalytic Fluoride (e.g., TBAF, CsF) | Aldehydes, Ketones | beilstein-journals.org |

| HCF₃/KHMDS/triglyme | -40 °C | Esters | uni-muenchen.de |

| 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | Fluoride activation (e.g., CsF), 80°C | Nonenolizable ketones and aldehydes | organic-chemistry.org |

Electrophilic Trifluoromethylation Methodologies

Electrophilic trifluoromethylation reagents deliver a trifluoromethyl cation equivalent (CF₃⁺) to a nucleophilic carbon, such as an enolate or enol ether of a ketone. A prominent class of electrophilic trifluoromethylating agents are hypervalent iodine reagents, such as the Togni reagents. acs.org These reagents are generally stable, crystalline solids that can be handled under normal laboratory conditions.

The electrophilic trifluoromethylation of cyclohexanone typically proceeds via its enolate or a silyl enol ether derivative. The enolate can be generated by treating the ketone with a strong base like lithium diisopropylamide (LDA). The subsequent addition of an electrophilic trifluoromethylating reagent, such as a Togni reagent or an S-(trifluoromethyl)dibenzothiophenium salt (Umemoto's reagent), introduces the trifluoromethyl group at the α-position. uni-muenchen.de For the synthesis of 3-trifluoromethyl-cyclohexanone, a conjugate addition approach to a cyclohexenone would be more appropriate.

The development of catalytic enantioselective methods for electrophilic trifluoromethylation is an active area of research. Copper-catalyzed methods have been reported for the highly enantioselective trifluoromethylation of β-ketoesters, which can be subsequently transformed into other chiral trifluoromethylated compounds.

| Reagent Class | Typical Substrate | Key Features | Reference(s) |

| Hypervalent Iodine Reagents (e.g., Togni reagents) | Enolates, Silyl Enol Ethers, Mercaptans | Shelf-stable, crystalline solids | acs.org |

| S-(trifluoromethyl)dibenzothiophenium salts (e.g., Umemoto's reagents) | Enolates, Silyl Enol Ethers | Powerful electrophilic CF₃ source | uni-muenchen.de |

| Sodium Trifluoromethanesulfinate (CF₃SO₂Na) | Various substrates via radical pathways | Versatile reagent for trifluoromethylation | beilstein-journals.org |

Photocatalytic Decarboxylative Trifluoromethylation

Photocatalytic decarboxylative trifluoromethylation represents a green and efficient method that utilizes inexpensive and stable trifluoroacetic acid (TFA) or its derivatives as the trifluoromethyl source. frontiersin.orgnih.gov This approach avoids the use of more hazardous trifluoromethylating agents. The core of this methodology is the light-induced generation of a trifluoromethyl radical via decarboxylation.

The process can proceed through several mechanisms, including single-electron transfer (SET), electron donor-acceptor (EDA) complex formation, or ligand-to-metal charge transfer (LMCT). frontiersin.orgnih.gov In a typical SET pathway, a photocatalyst, excited by visible light, oxidizes a trifluoroacetate (B77799) salt (e.g., CF₃CO₂Na). nih.gov This one-electron oxidation generates a trifluoroacetoxy radical (CF₃CO₂•), which rapidly undergoes decarboxylation to yield the key trifluoromethyl radical (•CF₃) and carbon dioxide. nih.gov

A landmark study in this area was the photocatalytic trifluoromethylation of aromatic C-H bonds using CF₃CO₂Ag as the CF₃ source and titanium dioxide (TiO₂) as the catalyst. frontiersin.orgnih.gov Modern advancements have led to more sophisticated systems. For example, visible-light photoredox catalysts, such as Ru(bpy)₃Cl₂, can mediate the decarboxylative trifluoromethylation of (hetero)arenes using TFA directly. nih.gov These reactions proceed under mild conditions, offering a modular platform for synthesizing a variety of trifluoromethylated compounds. frontiersin.orgnih.gov The application of this strategy to generate this compound would likely involve the reaction of a •CF₃ radical, generated via photocatalytic decarboxylation, with a suitable chiral cyclohexene-derived precursor in a stereocontrolled manner.

Direct and Indirect Approaches to this compound

The construction of the chiral trifluoromethylated cyclohexanone ring can be achieved through various direct and indirect synthetic routes, including powerful ring-forming reactions and stereoselective transformations of prochiral or racemic precursors.

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of unsaturated rings of various sizes, including cyclohexenes. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular metathesis of a diene precursor, catalyzed by ruthenium complexes like Grubbs' or Hoveyda-Grubbs catalysts. wikipedia.orgorganic-chemistry.org To synthesize a precursor for this compound, one could envision an acyclic diene containing the trifluoromethyl group at the desired prochiral center. A subsequent asymmetric RCM reaction, or RCM followed by a chiral resolution or asymmetric hydrogenation, could potentially yield the target scaffold. The versatility of RCM allows for a wide range of functional groups in the substrate, making it a flexible approach for constructing complex cyclic systems. wikipedia.org

Annulation reactions, which build a new ring onto an existing structure, provide a more direct route to cyclohexanone derivatives. A highly effective method for the enantioselective synthesis of β-trifluoromethyl-cyclohexanones is the organocatalytic cascade Michael/aldol reaction. nih.gov This strategy involves the reaction of 4,4,4-trifluoroacetoacetates with α,β-unsaturated enones in the presence of a chiral primary amine catalyst derived from cinchona alkaloids. nih.gov The reaction proceeds through a tandem sequence where the chiral catalyst first facilitates a stereocontrolled Michael addition, followed by an intramolecular aldol condensation to close the ring. This approach constructs the β-trifluoromethyl-cyclohexanone core in a single pot with high yields and excellent enantioselectivities. nih.gov

Table 1: Organocatalytic Michael/Aldol Cascade for β-CF₃-Cyclohexanones Data sourced from an organocatalytic cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones. nih.gov

| Entry | Enone Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Chalcone | 95 | 1:1 | 98 |

| 2 | (E)-4-Phenylbut-3-en-2-one | 99 | 1.1:1 | 99 |

| 3 | (E)-1,3-Diphenylprop-2-en-1-one | 91 | 1.2:1 | 97 |

This cascade reaction demonstrates a powerful annulation strategy for directly accessing highly functionalized, chiral trifluoromethylated cyclohexanones. nih.gov

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the other, less reactive enantiomer in enantioenriched form. wikipedia.org For the synthesis of this compound, a racemic mixture of 3-trifluoromethyl-cyclohexanone could be subjected to a kinetic resolution process. For example, an asymmetric reduction using a chiral catalyst could selectively reduce the (R)-enantiomer to the corresponding cyclohexanol, allowing for the isolation of the unreacted this compound with high enantiomeric purity. wikipedia.org Enzymatic kinetic resolutions, for instance using lipases, are also a powerful tool for resolving racemic compounds. researchgate.net

Asymmetric induction describes the preferential formation of one enantiomer or diastereoisomer over another, driven by a chiral element in the substrate, reagent, or catalyst. wikipedia.org This is a cornerstone of asymmetric synthesis. wikipedia.orgyoutube.com The organocatalytic Michael/aldol cascade reaction described previously is a prime example of asymmetric induction, where the chiral amine catalyst induces the formation of the (S)- or (R)-enantiomer of the trifluoromethyl-cyclohexanone product with high fidelity. nih.gov Another approach is the use of chiral auxiliaries, which are temporarily attached to the substrate to direct a stereoselective reaction before being cleaved. wikipedia.org

An organocatalytic stereoselective reduction of β-trifluoromethyl-substituted nitroalkenes has also been developed, leading to precursors of enantiomerically enriched β-trifluoromethyl amines with up to 97% ee. nih.gov Such strategies, which establish the chiral center via asymmetric induction, are often more atom-economical and efficient than resolution methods. wikipedia.org

Reactivity and Advanced Chemical Transformations of S 3 Trifluoromethyl Cyclohexanone Derivatives

Stereocontrolled Reactions of the Ketone Functionality

The presence of the trifluoromethyl group at the 3-position of the cyclohexanone (B45756) ring introduces significant electronic and steric effects that influence the reactivity and stereoselectivity of reactions at the carbonyl group and the α-carbon.

The chiral center bearing the trifluoromethyl group in (S)-3-trifluoromethyl-cyclohexanone can direct the stereochemical outcome of nucleophilic additions to the carbonyl group, a process known as asymmetric induction. wikipedia.org This phenomenon arises from the differential energetic pathways for the nucleophile to attack the two faces of the carbonyl, leading to the preferential formation of one diastereomer over the other. wikipedia.org The stereochemical course of these additions is often rationalized using established models such as the Felkin-Anh model, which considers the steric and electronic interactions between the incoming nucleophile and the substituents on the adjacent chiral center.

For instance, the addition of organometallic reagents or hydrides to this compound is expected to yield diastereomeric alcohols. The trifluoromethyl group, being sterically demanding and strongly electron-withdrawing, plays a crucial role in dictating the preferred trajectory of the incoming nucleophile. researchgate.net While specific experimental data on this compound is not extensively detailed in the provided results, the principles of asymmetric induction in cyclic ketones are well-established. wikipedia.org For example, the addition of PhSO(=NCH₃)CH₂Li to 3-(trifluoromethyl)cyclohexanone (B1303466) shows a strong preference for the axial attack (83:17), highlighting the directing effect of the trifluoromethyl group. researchgate.net

The table below illustrates the expected diastereomeric products from the nucleophilic addition to this compound.

| Nucleophile (Nu) | Major Diastereomer | Minor Diastereomer |

| Grignard Reagents (R-MgX) | (1R,3S)-1-Alkyl-3-(trifluoromethyl)cyclohexanol | (1S,3S)-1-Alkyl-3-(trifluoromethyl)cyclohexanol |

| Organolithium Reagents (R-Li) | (1R,3S)-1-Alkyl-3-(trifluoromethyl)cyclohexanol | (1S,3S)-1-Alkyl-3-(trifluoromethyl)cyclohexanol |

| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | (1R,3S)-3-(Trifluoromethyl)cyclohexanol | (1S,3S)-3-(Trifluoromethyl)cyclohexanol |

Note: The predicted stereochemical outcome is based on the Felkin-Anh model, where the large trifluoromethyl group orients itself anti-periplanar to the incoming nucleophile.

The generation of enolates from this compound opens avenues for stereocontrolled functionalization at the α-positions (C2 and C6). The regioselectivity of enolate formation (i.e., the formation of the kinetic versus the thermodynamic enolate) is influenced by the reaction conditions, including the base, solvent, and temperature. The subsequent reaction of these chiral enolates with electrophiles can proceed with high diastereoselectivity, governed by the existing stereocenter.

While specific studies on the enolate chemistry of this compound are not detailed in the provided search results, the principles of substrate-controlled diastereoselective reactions are applicable. wikipedia.org The trifluoromethyl group is expected to exert a significant directing effect, leading to the preferential formation of one diastereomer upon quenching the enolate with an electrophile. For instance, in related systems, the presence of a substituent at the 3-position can effectively control the stereochemistry of enolate alkylation.

The following table outlines the potential outcomes of stereocontrolled α-functionalization of this compound via its enolates.

| Enolate | Electrophile (E⁺) | Major Diastereomeric Product |

| Kinetic Enolate (at C2) | Alkyl Halide (R-X) | (2R,3S)-2-Alkyl-3-(trifluoromethyl)cyclohexanone |

| Thermodynamic Enolate (at C6) | Alkyl Halide (R-X) | (6S,3S)-6-Alkyl-3-(trifluoromethyl)cyclohexanone |

| Kinetic Enolate (at C2) | Aldehyde (RCHO) | (2R,3S)-2-(1-Hydroxyalkyl)-3-(trifluoromethyl)cyclohexanone |

Note: The stereochemical outcomes are predicted based on minimizing steric interactions in the transition state, where the electrophile approaches from the less hindered face of the enolate.

The reduction of the carbonyl group in this compound to a hydroxyl group can be achieved with a high degree of stereoselectivity using various reducing agents. The facial selectivity of the hydride attack is influenced by the steric and electronic properties of the trifluoromethyl group and the conformation of the cyclohexanone ring. researchgate.netnih.gov

Hydride reductions of substituted cyclohexanones have been extensively studied. researchgate.netnih.gov The stereochemical outcome often depends on the size of the hydride reagent. Small hydride reagents, such as lithium aluminum hydride (LiAlH₄), tend to favor axial attack, leading to the equatorial alcohol. researchgate.netnih.gov This preference is often attributed to the Cieplak effect or to minimizing torsional strain in the transition state. Conversely, bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically exhibit a preference for equatorial attack, yielding the axial alcohol, due to steric hindrance with the axial hydrogens on the ring. researchgate.net

In the case of this compound, the bulky and electron-withdrawing trifluoromethyl group is expected to reside in an equatorial position to minimize steric interactions. The stereochemical outcome of the reduction would then be determined by the preferred trajectory of the hydride, either from the axial or equatorial face of the carbonyl.

The table below summarizes the expected major products from the stereoselective reduction of this compound.

| Reducing Agent | Predominant Attack | Major Product |

| Lithium aluminum hydride (LiAlH₄) | Axial | (1S,3S)-3-(Trifluoromethyl)cyclohexanol |

| Sodium borohydride (B1222165) (NaBH₄) | Axial | (1S,3S)-3-(Trifluoromethyl)cyclohexanol |

| L-Selectride® | Equatorial | (1R,3S)-3-(Trifluoromethyl)cyclohexanol |

| K-Selectride® | Equatorial | (1R,3S)-3-(Trifluoromethyl)cyclohexanol |

Note: The predicted stereochemistry is based on established models of cyclohexanone reduction, where smaller hydrides favor axial attack and bulkier hydrides favor equatorial attack.

Annulation and Cycloaddition Reactions of Fluorinated Cyclohexanones

Annulation and cycloaddition reactions are powerful strategies for constructing complex ring systems. For fluorinated cyclohexanones, these reactions allow for the synthesis of intricate polycyclic and heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science. rsc.org The trifluoromethyl group often plays a crucial role in controlling the regio- and stereoselectivity of these transformations.

Spirocyclic compounds, characterized by two rings connected through a single shared atom, possess a unique three-dimensional architecture that is prevalent in many natural products and pharmaceuticals. rsc.orgnih.gov Fluorinated cyclohexanones like this compound are attractive starting materials for creating these rigid molecular frameworks. nih.gov

The synthesis of spirocycles from cyclohexanone derivatives can be achieved through various strategies. One common approach involves multi-component reactions where the ketone, along with other reactants, assembles into the final spirocyclic product in a single step. beilstein-journals.org For instance, a three-component reaction between an arylamine, isatin, and a cyclohexanedione can yield spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Adapting this methodology to this compound could provide access to novel, fluorinated spiro-heterocycles. Another strategy involves the ring-opening of donor-acceptor cyclopropanes or cyclobutanes to initiate annulation, a method that has been successfully applied to the synthesis of nitrogen-rich heterocycles. rsc.org

The table below summarizes key strategies applicable to the synthesis of spirocyclic compounds from cyclohexanone precursors.

| Strategy | Reactants/Precursors | Product Type | Key Features |

| Multi-Component Reaction | Isatin, Arylamine, Cyclohexanedione | Spiro[dihydropyridine-oxindole] | High atom economy, operational simplicity. beilstein-journals.org |

| Intramolecular Aldol (B89426) Addition/Condensation | Diketone precursors | Bicyclic spiro compounds | Forms a new ring fused at the spiro center. |

| Cycloaddition with Thioketones | Cycloaliphatic thioketones, Diazo compounds | Spirocyclic thiiranes | Reaction proceeds via a [3+2]-cycloadduct intermediate. nih.gov |

| C–H Activation/Annulation | Arenes with directing groups, Alkynes/Alkenes | Diverse spirocycles | Transition-metal-catalyzed, high efficiency and selectivity. rsc.org |

These methods highlight the versatility of the cyclohexanone core in building complex spiro-architectures, a potential that is enhanced by the presence of the trifluoromethyl group which can influence reaction pathways and stability. google.com

Cycloaddition reactions are fundamental processes in organic synthesis for constructing cyclic compounds. The derivatized forms of this compound, such as its corresponding enones or imines, can participate in these reactions as key components.

[2+2] Cycloaddition Reactions: The [2+2] photocycloaddition of olefins is a powerful method for synthesizing cyclobutane (B1203170) rings. acs.org This reaction typically involves the photochemical excitation of an alkene, which then reacts with another ground-state alkene. acs.org An α,β-unsaturated ketone (enone) derived from this compound can serve as the alkene component in such reactions. The reaction can be performed as a dimerization or an intramolecular cycloaddition, often catalyzed by copper(I) salts to facilitate the excitation at longer wavelengths. acs.org

[3+2] Cycloaddition Reactions: Also known as 1,3-dipolar cycloadditions, [3+2] reactions are highly efficient for constructing five-membered heterocyclic rings. organicreactions.org The trifluoromethyl group is known to enhance the reactivity of dipolarophiles and 1,3-dipoles, making these reactions particularly effective for synthesizing fluorinated heterocycles. nih.gov Derivatives of this compound can be converted into 1,3-dipoles, such as nitrones or azomethine ylides, or can act as the dipolarophile.

For example, a trifluoromethylated N-acylhydrazone, readily formed from the parent ketone, can react with a nitroolefin in a [3+2] cycloaddition to yield highly substituted pyrazolidines. rsc.org Similarly, fluorinated nitrones can undergo regioselective [3+2] cycloaddition with thioketones to produce 1,4,2-oxathiazolidines. tum.debibliotekanauki.pl The electron-withdrawing CF3 group plays a critical role in controlling the regioselectivity of the addition and enhancing the stability of the resulting cycloadducts. tum.de

The following table presents examples of cycloaddition reactions involving fluorinated substrates.

| Reaction Type | Reactants | Product | Key Features |

| [3+2] Cycloaddition | Trifluoromethylated N-acylhydrazones + Nitroolefins | Trifluoromethylated pyrazolidines | Highly efficient, can be further transformed into pyrazoles. rsc.org |

| [3+2] Cycloaddition | Fluorinated nitrones + Thioketones | 1,4,2-Oxathiazolidines | Regioselective, results in stable cycloadducts. tum.de |

| [3+2] Cycloaddition | Trifluoroacetonitrile + Diarylnitrilimines | 5-Trifluoromethyl-1,2,4-triazoles | Reaction efficiency is influenced by substituents on the nitrilimine. nih.gov |

| [4+2] Cycloaddition | α-Bromotrifluoromethylhydrazone + Alkenes | Trifluoromethyl-tetrahydropyridazines | In situ generation of a 1,2-diazabuta-1,3-diene for cyclization. rsc.org |

Derivatization Strategies for Synthetic Diversification

The carbonyl group of this compound is a key functional handle for a wide range of derivatizations. These transformations convert the relatively simple ketone into more complex and reactive intermediates, thereby diversifying its synthetic utility.

The reaction of this compound with primary amines or hydrazines provides a straightforward route to the corresponding imines and hydrazones. masterorganicchemistry.comwikipedia.org This condensation reaction typically involves the liberation of a water molecule and is often catalyzed by acid. masterorganicchemistry.com

Imines, also known as Schiff bases, and hydrazones are valuable intermediates in organic synthesis. nih.govresearchgate.net The C=N double bond in these structures can undergo a wide array of chemical transformations, including reductions, condensations, and cycloadditions. nih.gov The synthesis of fluorinated imines and hydrazones has attracted considerable attention due to their role as precursors to biologically active nitrogen-containing compounds. researchgate.netnih.gov Solvent-free mechanochemical methods have been developed for the synthesis of fluorinated imines, offering high yields in short reaction times. nih.gov

The table below outlines common reagents for the formation of imines and hydrazones from a ketone.

| Derivative | Reagent | General Conditions | Significance |

| Imine | Primary Amine (R-NH2) | Acid catalysis, removal of water. masterorganicchemistry.com | Precursor for amines, heterocycles; used in catalysis. nih.gov |

| Hydrazone | Hydrazine (H2N-NH2) | Condensation reaction. wikipedia.orgchemtube3d.com | Intermediate in Wolff-Kishner reduction; precursor for pyrazoles. wikipedia.orgnih.gov |

| N,N-Dialkylhydrazone | N,N-Dialkylhydrazine (H2N-NR2) | Condensation reaction. | Used in C-C bond formation (e.g., Shapiro reaction), C-F activation. nih.gov |

The presence of the trifluoromethyl group can influence the rate and equilibrium of imine and hydrazone formation due to its electronic effects on the carbonyl carbon.

Beyond simple imine and hydrazone formation, this compound can be derivatized into a variety of intermediates tailored for specific downstream applications. These strategies leverage the inherent reactivity of the ketone and the influence of the trifluoromethyl group to construct complex molecular architectures.

One key strategy involves the formation of an enolate or enol ether, which can then act as a nucleophile in alkylation or acylation reactions. Alternatively, the ketone can be converted into an α,β-unsaturated system. For example, a cyclohexenone acid can be synthesized via a researchgate.netresearchgate.net-sigmatropic rearrangement route, providing a multifunctional building block containing a ketone, a carboxylic acid, and a double bond, all available for further modification. acs.org

Hydrazone derivatives offer numerous possibilities for further transformation. For example, N,N-dialkylhydrazones derived from aldehydes have been shown to react with trifluoromethylarenes in a reductive defluoroalkylation process, providing rapid access to valuable β-difluorobenzylic hydrazines and their corresponding amines. nih.gov This showcases a modern application where the hydrazone facilitates a complex C-F bond activation and C-C bond formation cascade. nih.gov Such a strategy could potentially be adapted to the hydrazone of this compound for novel transformations.

The following table summarizes key derivatization strategies and their potential applications.

| Initial Derivative | Reagent/Reaction | Downstream Application | Example Transformation |

| Enolate / Silyl (B83357) Enol Ether | Base (e.g., LDA) / R3SiCl | Alkylation, Aldol reactions | C-C bond formation at the α-position. |

| α,β-Unsaturated Ketone | Bromination followed by elimination | Michael additions, Diels-Alder reactions | Introduction of new substituents and ring systems. |

| N,N-Dialkylhydrazone | N,N-Dialkylhydrazine | C-F Activation / C-C Coupling | Reaction with CF3-arenes to form difluorinated products. nih.gov |

| Hydrazone | Tosylhydrazine | Shapiro Reaction | Conversion of the ketone to an alkene. wikipedia.org |

These derivatization strategies underscore the role of this compound as a versatile platform for accessing a diverse range of complex and potentially bioactive molecules.

Mechanistic Investigations and Advanced Theoretical Studies

Elucidation of Reaction Mechanisms in the Formation and Transformation of (S)-3-Trifluoromethyl-cyclohexanone

The synthesis of chiral β-trifluoromethyl cyclohexanones can be achieved through organocatalytic cascade reactions. One notable method involves the reaction of 4,4,4-trifluoroacetoacetates with α,β-unsaturated enones, catalyzed by cinchona alkaloid-based primary amines. rsc.org This approach allows for the construction of the cyclohexanone (B45756) ring with high enantioselectivity. rsc.org

Detailed Analysis of Radical Intermediates

While direct radical-based syntheses of this compound are not extensively documented in the literature, the formation of related trifluoromethylated ketones often involves radical intermediates. For instance, the trifluoromethylation of ketones can proceed through the generation of a trifluoromethyl radical (•CF₃). beilstein-journals.org These radicals can be generated from various precursors, such as CF₃I under photocatalytic conditions or from sulfinate salts. rsc.orgbeilstein-journals.org

In the context of forming a cyclohexanone ring, a plausible, though not definitively proven for this specific molecule, radical pathway could involve the addition of a trifluoromethyl radical to a cyclohexenone precursor. The resulting radical intermediate would then be quenched to form the final product. The stereochemical outcome of such a reaction would depend on the facial selectivity of the radical addition, which can be influenced by the steric and electronic properties of the substrate and the radical source.

Probing Ionic Pathways and Transition State Geometries

The enantioselective synthesis of β-trifluoromethyl-cyclohexanones via a Michael/aldol (B89426) cascade reaction proceeds through well-defined ionic intermediates. rsc.org The reaction, catalyzed by a chiral primary amine derived from a cinchona alkaloid, begins with the formation of an enamine from the 4,4,4-trifluoroacetoacetate. This enamine then undergoes a Michael addition to an α,β-unsaturated enone.

The subsequent intramolecular aldol reaction is the key ring-closing and stereochemistry-determining step. The transition state for this cyclization is crucial for understanding the observed high enantioselectivity. While specific transition state geometries for the synthesis of this compound have not been published, computational studies on similar organocatalyzed aldol reactions suggest that the catalyst controls the facial selectivity of the cyclization by forming a well-organized, hydrogen-bonded transition state. This directs the approach of the enolate to the carbonyl group, leading to the preferential formation of one enantiomer.

The general approach to finding transition states in chemical reactions involves optimizing the geometry of the reactants and products and then using various computational algorithms to locate the saddle point on the potential energy surface that connects them. nih.gov

Understanding Asymmetric Induction and Chiral Transfer

Asymmetric induction is the process by which a chiral entity, such as a catalyst or an auxiliary, influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.gov In the organocatalytic synthesis of β-trifluoromethyl-cyclohexanones, the chiral primary amine catalyst is the source of asymmetric induction. rsc.org

The mechanism of chiral transfer involves the formation of a chiral enamine intermediate. The stereochemistry of the catalyst dictates the conformation of this enamine, which in turn controls the stereochemical course of the subsequent Michael addition and aldol cyclization. The high enantiomeric excesses (92–99% ee) reported for the synthesis of related β-CF₃-cyclohexanones underscore the efficiency of this chiral transfer process. rsc.orgresearchgate.net The specific interactions between the catalyst, substrates, and transition states are key to achieving this high level of stereocontrol.

Computational Chemistry and Theoretical Modeling of Fluorinated Cyclohexanones

Computational chemistry provides invaluable tools for understanding the structure, reactivity, and properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and other quantum chemical calculations can elucidate conformational preferences, reaction pathways, and the origins of stereoselectivity.

Density Functional Theory (DFT) Studies on Conformational Preferences and Stereoselectivity

The following table illustrates the type of data that can be generated from DFT calculations to analyze the conformational preferences of substituted cyclohexanones. The data presented here is hypothetical and serves as an example of what a DFT study might reveal.

| Conformer | Axial CF₃ Energy (kcal/mol) | Equatorial CF₃ Energy (kcal/mol) | Predicted Population (Equatorial) |

| Chair | 0.00 | -1.50 | 93% |

| Twist-Boat | +5.50 | +4.80 | - |

This is a hypothetical data table for illustrative purposes.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are instrumental in mapping out the entire energy landscape of a chemical reaction, including the structures and energies of reactants, products, intermediates, and transition states. For the synthesis of this compound, these calculations can be used to compare different potential reaction pathways, for example, a radical versus an ionic mechanism.

By calculating the activation energies for each step in a proposed mechanism, researchers can predict the most likely reaction pathway. For the organocatalytic cascade reaction, quantum chemical calculations could model the enamine formation, Michael addition, and aldol cyclization steps. This would provide detailed insights into the transition state structures and the non-covalent interactions (e.g., hydrogen bonding) that are responsible for the high stereoselectivity of the reaction. While specific calculations for this compound are not yet published, the methodologies for such investigations are well-established.

Exploration of Electronic Effects of the Trifluoromethyl Group

The introduction of a trifluoromethyl (CF₃) group into the cyclohexanone ring at the C-3 position profoundly influences the electronic landscape of the molecule. The CF₃ group is one of the most powerful electron-withdrawing groups known in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I). rsc.org This effect, transmitted through the sigma bonds of the carbon framework, significantly alters the reactivity and properties of the ketone.

Advanced theoretical studies, employing methods such as Density Functional Theory (DFT), provide a quantitative understanding of these electronic perturbations. Key insights are derived from Natural Bond Orbital (NBO) analysis and the mapping of the Molecular Electrostatic Potential (MEP).

Detailed Research Findings

Theoretical investigations reveal that the high electronegativity of the fluorine atoms creates a strong dipole in the C-CF₃ bond, drawing electron density away from the rest of the cyclohexanone ring. This inductive withdrawal is most pronounced at the C-3 position and its immediate neighbors, but its effects extend to the carbonyl group.

The electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the carbonyl carbon (C-1). By pulling electron density from the ring, the CF₃ group makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack compared to unsubstituted cyclohexanone. This effect is critical in understanding the reaction mechanisms involving this ketone.

Furthermore, the electronic perturbation influences the acidity of the α-protons. The protons on C-2 and C-4 are rendered more acidic due to the stabilization of the corresponding enolate conjugate base. The electron-withdrawing CF₃ group helps to delocalize the negative charge of the enolate, making its formation more favorable.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron distribution within the molecule by calculating the natural atomic charges. In a representative DFT calculation, the charges clearly illustrate the electron-withdrawing prowess of the trifluoromethyl group.

Table 1: Calculated Natural Atomic Charges for Key Atoms in this compound.

| Atom | Calculated Natural Charge (a.u.) |

|---|---|

| O(12) (Carbonyl Oxygen) | -0.65 |

| C(1) (Carbonyl Carbon) | +0.55 |

| C(3) (Carbon bearing CF₃) | +0.25 |

| C(7) (Carbon of CF₃) | +0.70 |

| F(8), F(9), F(10) (Fluorine atoms) | -0.28 (average) |

Calculations are illustrative, based on typical DFT (B3LYP/6-31G) results for similar structures.*

Table 2: Key Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(12) | σ(C1-C2) | 2.8 |

| LP(1) O(12) | σ(C1-C6) | 2.9 |

| σ(C2-H) | σ(C1-O12) | 1.5 |

| σ(C4-H) | σ(C3-C7) | 0.8 |

LP denotes a lone pair, and σ denotes an antibonding orbital. Values are representative of expected hyperconjugative interactions.*

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP map highlights distinct regions of positive and negative potential.

Negative Potential (Nucleophilic Regions): The most negative potential (typically colored red) is localized on the carbonyl oxygen atom, confirming it as the primary site for electrophilic attack.

Positive Potential (Electrophilic Regions): Strong positive potential (typically colored blue) is observed around the acidic α-protons on C-2 and C-6, as well as on the carbon of the CF₃ group. This indicates their susceptibility to attack by nucleophiles or bases. The region around the carbonyl carbon is also significantly positive.

Table 3: Representative Molecular Electrostatic Potential (MEP) Values.

| Location on Molecular Surface | Potential (V) Range (kcal/mol) | Interpretation |

|---|---|---|

| Near Carbonyl Oxygen (Vmin) | -45 to -55 | Site for electrophilic attack |

| Near α-Hydrogens (Vmax) | +25 to +35 | Acidic protons, site for base interaction |

| Near CF₃ group | +15 to +25 | Electrophilic region due to inductive effect |

Values are illustrative and represent typical ranges found in MEP analysis of fluorinated ketones.

Collectively, these theoretical studies provide a robust framework for understanding how the trifluoromethyl group electronically modulates the cyclohexanone scaffold, enhancing its electrophilicity and influencing the reactivity of its functional groups.

Advanced Applications of S 3 Trifluoromethyl Cyclohexanone As a Chiral Synthon in Organic Synthesis

Building Block for Enantiopure Fluorinated Organic Molecules

The presence of a trifluoromethyl group can significantly alter the biological activity, bioavailability, and metabolic stability of organic compounds, making it a desirable feature in pharmaceutical and agrochemical research. nih.govbohrium.com (S)-3-Trifluoromethyl-cyclohexanone serves as a key starting material for a variety of enantiopure fluorinated molecules.

This compound is a versatile precursor for the synthesis of chiral fluorinated alcohols and amines. The reduction of the ketone functionality can lead to the corresponding chiral trifluoromethyl-cyclohexanols. Various synthetic methods are available for producing chiral α-trifluoromethyl alcohols, often relying on the enantioselective reduction of the corresponding ketones. nih.govresearchgate.net

Furthermore, the ketone can be transformed into an oxime, which upon reduction, yields chiral trifluoromethylated amines. The synthesis of chiral trifluoromethylated amino alcohols has been achieved through methods such as the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to keto-oximes, followed by reduction. nih.gov These chiral fluorinated alcohols and amines are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and ligands for asymmetric catalysis.

Table 1: Synthesis of Chiral Fluorinated Alcohols and Amines

| Precursor | Reagents and Conditions | Product |

| This compound | 1. H₂NOH·HCl, Pyridine2. LiAlH₄, Et₂O | (1S,3S)-3-(Trifluoromethyl)cyclohexan-1-amine and (1R,3S)-3-(Trifluoromethyl)cyclohexan-1-amine |

| This compound | NaBH₄, MeOH | (1S,3S)-3-(Trifluoromethyl)cyclohexan-1-ol and (1R,3S)-3-(Trifluoromethyl)cyclohexan-1-ol |

This table represents a generalized synthetic scheme. Specific reaction conditions and stereochemical outcomes may vary.

The reactivity of this compound lends itself to the construction of intricate molecular architectures, including polycyclic and heterocyclic systems. nih.govnih.gov Robinson annulation, a classic method for forming six-membered rings, can be employed with this chiral synthon to create trifluoromethylated decalones and related polycyclic frameworks. rsc.orgresearchgate.net

Moreover, the ketone functionality can participate in various cyclization reactions to form heterocyclic compounds. For instance, it can be a substrate in multicomponent reactions to generate highly substituted nitrogen-containing heterocycles. nih.gov The synthesis of trifluoromethyl-substituted heterocyclic compounds is an active area of research due to their potential biological activities. researchgate.netrsc.org

Fluorinated analogues of Vitamin D3 are of significant interest in medicinal chemistry as they can exhibit enhanced biological activity and metabolic stability. nih.govnih.govmdpi.com The synthesis of these analogues often involves the construction of a fluorinated side-chain or A-ring. While direct evidence for the use of this compound in the synthesis of the complete Vitamin D3 skeleton is not prevalent in the provided results, its potential as a precursor for fluorinated A-ring synthons is conceivable. The synthesis of D-ring modified analogues has been a focus, highlighting the modular nature of Vitamin D synthesis where different fragments are combined. researchmap.jp The introduction of fluorine into the Vitamin D3 structure can be achieved through various methods, including the use of fluorinated building blocks. mdpi.com

Role in the Preparation of Trifluoromethylated Amino Acids and Peptidomimetics

Fluorinated amino acids are crucial components in the design of peptides and proteins with improved properties, such as enhanced stability and altered conformation. nih.govnii.ac.jp this compound can be envisioned as a starting material for the synthesis of novel trifluoromethylated amino acids.

A potential synthetic route could involve the conversion of the cyclohexanone (B45756) to a lactam via a Beckmann rearrangement of the corresponding oxime. Subsequent hydrolysis of the lactam would yield a trifluoromethylated amino acid with a cyclohexane (B81311) backbone. The synthesis of various racemic α-trifluoromethyl α,α-disubstituted α-amino acids has been reported through the reaction of methyl 3,3,3-trifluoropyruvate imines with Grignard reagents. nii.ac.jp While this specific method does not start from the cyclohexanone, it demonstrates the interest in such compounds. Practical methods for preparing specific enantiopure trifluoromethylated amino acids, such as (S)-2-Amino-5,5,5-trifluoropentanoic acid, have been developed via dynamic kinetic resolution. researchgate.net

Influence of the Trifluoromethyl Group on Stereochemical Control in Subsequent Reactions

The trifluoromethyl group exerts a significant steric and electronic influence on adjacent reaction centers, which can be harnessed to control the stereochemical outcome of subsequent transformations. researchgate.net The high electronegativity of the fluorine atoms and the bulk of the CF3 group can direct incoming reagents to a specific face of the molecule, leading to high diastereoselectivity.

In reactions involving the ketone functionality of this compound, the trifluoromethyl group can influence the approach of nucleophiles, favoring the formation of one diastereomer over the other. This stereodirecting effect is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. The steric effect of a trifluoromethyl group has been found to be comparable to that of a much larger alkyl group in certain reactions. researchgate.net This understanding is critical for designing synthetic routes that utilize this compound to build complex molecules with multiple stereocenters.

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. Green chemistry principles are being applied to minimize waste, reduce energy consumption, and utilize safer reagents and solvents. researchgate.net For the synthesis of trifluoromethylated compounds, a significant advancement is the utilization of fluoroform (HCF3), an industrial byproduct of polytetrafluoroethylene production, as an economical and atom-efficient trifluoromethyl source. beilstein-journals.org Traditional methods often rely on harsh conditions and stoichiometric reagents, whereas modern approaches aim to employ catalytic systems that operate under milder conditions.

The development of new generations of ecocatalysts, for instance, derived from natural sources, represents a promising avenue for sustainable synthesis. nih.gov These catalysts, prepared through green processes, can be effective in various transformations, including epoxidation and oxidation reactions under mild conditions. nih.gov Future research will likely focus on adapting such catalytic systems for the asymmetric synthesis of fluorinated cyclohexanones, potentially using biosourced starting materials and environmentally friendly solvents like water or ethanol. nih.govacs.orgwikipedia.org The goal is to design synthetic routes with a low E-factor (Environmental factor), maximizing resource efficiency and minimizing the ecological footprint of these valuable chemical entities. researchgate.net

Table 1: Principles of Green Chemistry in Fluorinated Compound Synthesis

| Principle | Application in Fluorinated Synthesis | Potential Impact |

| Waste Prevention | Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. | Reduced generation of hazardous byproducts. |

| Atom Economy | Utilizing reactions like cycloadditions and cascade reactions that incorporate a high percentage of the atoms from the reactants into the product. researchgate.netnih.govrsc.org | Increased efficiency and less waste. |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials to replace petroleum-derived precursors. nih.gov | Reduced reliance on fossil fuels. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. nih.govacs.org | Higher efficiency, lower energy input, and recyclability of catalysts. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. acs.org | Improved safety and reduced environmental pollution. |

Exploration of Chemoenzymatic and Biocatalytic Approaches to Chiral Fluorinated Cyclohexanones

Biocatalysis and chemoenzymatic synthesis are emerging as powerful tools for the construction of complex chiral molecules with high stereoselectivity. researchgate.net Enzymes operate under mild conditions and can catalyze reactions with exquisite precision, offering a sustainable alternative to traditional chemical methods. researchgate.netnih.gov

Aldolases, for example, have been shown to be effective in catalyzing the addition of fluoropyruvate to various aldehydes with excellent stereocontrol, providing access to novel fluoroacids and their derivatives. nih.gov This approach could be adapted for the synthesis of precursors to chiral fluorinated cyclohexanones. Furthermore, engineered enzymes, such as myoglobin-based catalysts, have been developed for the highly stereoselective synthesis of fluorinated cyclopropanes, a transformation not easily achieved with conventional chemocatalytic methods. nih.gov

The combination of biocatalysis with chemical synthesis, known as a chemoenzymatic approach, allows for the creation of complex fluorinated natural product analogs. researchgate.netnih.govscilit.com For instance, polyketide synthases (PKSs) have been engineered to incorporate fluorinated extender units, leading to the production of fluorinated macrolactones. researchgate.netnih.gov Another innovative strategy involves using engineered S-adenosyl-l-methionine (SAM)-dependent methyltransferases for the biocatalytic fluoroalkylation of complex molecules. sioc.ac.cnresearchgate.net These multi-enzyme cascade systems can achieve site-selective modifications with high efficiency. sioc.ac.cn Future research will likely focus on discovering and engineering novel enzymes with tailored substrate specificities and reactivities for the direct and highly selective synthesis of chiral fluorinated cyclohexanones like (S)-3-trifluoromethyl-cyclohexanone.

Table 2: Examples of Biocatalytic and Chemoenzymatic Transformations in Fluorine Chemistry

| Enzyme/System | Transformation | Substrate Type | Product Type | Key Advantage |

| Type II HpcH Aldolases | Aldol (B89426) addition | Fluoropyruvate and diverse aldehydes | Fluoroacids and esters | High stereopurity (d.r. 80-98%) nih.gov |

| Engineered Myoglobin | Asymmetric cyclopropanation | gem-Difluoro alkenes | Fluorinated cyclopropanes | Excellent diastereo- and enantiocontrol (up to 99:1 d.r., 99% e.e.) nih.gov |

| Engineered PKS/FAS Hybrid | Polyketide chain extension | Fluoromalonyl-CoA | Fluorinated macrolactones | Introduction of fluorine into complex polyketide scaffolds researchgate.netnih.gov |

| Engineered hMAT2A/MT Cascade | Site-selective fluoroalkylation | Catechols, complex molecules (e.g., vancomycin) | Fluoroalkylated compounds | High conversion rates (>99%) and late-stage functionalization sioc.ac.cnresearchgate.net |

Application of Artificial Intelligence and Machine Learning in Fluorine Chemistry Design

Discovery of Novel Reactivity Modes and Stereoselective Transformations

The development of novel synthetic methodologies that provide access to complex fluorinated structures with high stereocontrol is a central theme in modern organic chemistry. nih.govresearchgate.net For the synthesis of chiral trifluoromethylated cyclohexanones, researchers are exploring new reactivity modes and catalytic systems to achieve unprecedented levels of efficiency and selectivity.

Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of these compounds. For example, cascade Michael/aldol reactions catalyzed by cinchona alkaloid-based primary amines have been developed to construct β-CF3-cyclohexanones with high yields and excellent enantioselectivities (92-99% ee). nih.govrsc.org Another significant advancement is the combination of chiral anion phase-transfer catalysis and enamine catalysis for the asymmetric fluorination of substituted cyclohexanones, which allows for the creation of quaternary fluorine-containing stereocenters. acs.org

New transformations of the cyclohexanone (B45756) ring itself are also being discovered. A one- or two-pot sequence involving a 1,2-addition of the Ruppert-Prakash reagent (TMSCF3) followed by aromatization allows for the conversion of functionalized cyclohexanones into highly substituted trifluoromethyl arenes. nih.gov Additionally, stepwise Robinson annulation strategies starting from precursors like pentafluoropropiophenone have led to the synthesis of unprecedented fluorinated cyclohexane (B81311) and aromatic derivatives. rsc.org Density Functional Theory (DFT) calculations are also being employed to understand the role of the trifluoromethyl group in influencing reactivity and regioselectivity in cycloaddition reactions, providing a rational basis for reaction design. scilit.com The continued exploration of these and other novel transformations will undoubtedly expand the synthetic toolbox for accessing structurally diverse and stereochemically complex fluorinated cyclohexanones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.